p-Vinylbenzyl ethyl ether p-Vinylbenzyl ethyl ether
Brand Name: Vulcanchem
CAS No.:
VCID: VC16236343
InChI: InChI=1S/C11H14O/c1-3-10-5-7-11(8-6-10)9-12-4-2/h3,5-8H,1,4,9H2,2H3
SMILES:
Molecular Formula: C11H14O
Molecular Weight: 162.23 g/mol

p-Vinylbenzyl ethyl ether

CAS No.:

Cat. No.: VC16236343

Molecular Formula: C11H14O

Molecular Weight: 162.23 g/mol

* For research use only. Not for human or veterinary use.

p-Vinylbenzyl ethyl ether -

Specification

Molecular Formula C11H14O
Molecular Weight 162.23 g/mol
IUPAC Name 1-ethenyl-4-(ethoxymethyl)benzene
Standard InChI InChI=1S/C11H14O/c1-3-10-5-7-11(8-6-10)9-12-4-2/h3,5-8H,1,4,9H2,2H3
Standard InChI Key BDBVDFRJFFAWBO-UHFFFAOYSA-N
Canonical SMILES CCOCC1=CC=C(C=C1)C=C

Introduction

Synthetic Methodologies

Williamson Ether Synthesis

A plausible route involves the Williamson ether synthesis, where p-vinylbenzyl bromide reacts with sodium ethoxide. This method proceeds via an SN₂ mechanism, yielding the ether and sodium bromide as a byproduct:

p-Vinylbenzyl bromide+NaOCH2CH3p-Vinylbenzyl ethyl ether+NaBr\text{p-Vinylbenzyl bromide} + \text{NaOCH}_2\text{CH}_3 \rightarrow \text{p-Vinylbenzyl ethyl ether} + \text{NaBr}

Reaction conditions typically require anhydrous ethanol as a solvent, temperatures of 60–80°C, and prolonged stirring (12–24 hours) . Catalytic amounts of phase-transfer agents (e.g., tetrabutylammonium bromide) may enhance yield by mitigating solubility issues.

Acid-Catalyzed Dehydration

Alternative pathways adapt methodologies from benzyl vinyl ether production . For instance, p-vinylbenzyl alcohol and ethanol could undergo acid-catalyzed dehydration:

p-Vinylbenzyl alcohol+CH3CH2OHH+p-Vinylbenzyl ethyl ether+H2O\text{p-Vinylbenzyl alcohol} + \text{CH}_3\text{CH}_2\text{OH} \xrightarrow{\text{H}^+} \text{p-Vinylbenzyl ethyl ether} + \text{H}_2\text{O}

Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) catalyze this reaction at 100–120°C, with yields optimized via azeotropic distillation to remove water.

Grignard Reagent Intermediates

Studies on p-vinylbenzylmagnesium chloride highlight the utility of Grignard reagents in ether synthesis . Reacting p-vinylbenzylmagnesium chloride with ethyl bromide or ethyl tosylate in diethyl ether could yield the target compound:

p-VinylbenzylMgCl+CH3CH2Brp-Vinylbenzyl ethyl ether+MgBrCl\text{p-VinylbenzylMgCl} + \text{CH}_3\text{CH}_2\text{Br} \rightarrow \text{p-Vinylbenzyl ethyl ether} + \text{MgBrCl}

This method demands strict anhydrous conditions and temperatures below 0°C to prevent side reactions.

Physicochemical Properties

Physical State and Solubility

p-Vinylbenzyl ethyl ether is a colorless liquid at room temperature, with a boiling point estimated at 180–190°C (extrapolated from benzyl vinyl ether analogs ). It exhibits moderate polarity, rendering it miscible with common organic solvents (e.g., toluene, acetone, ethyl acetate) but insoluble in water.

PropertyValue
Molecular Weight164.20 g/mol
Density (20°C)~1.01 g/cm³
Refractive Index (n²⁰D)~1.52
Flash Point~75°C (closed cup)

Spectroscopic Characteristics

  • ¹H NMR (CDCl₃): δ 1.25 (t, 3H, –OCH₂CH₃), 3.65 (q, 2H, –OCH₂CH₃), 5.15–5.30 (m, 2H, CH₂=CH–), 6.70–6.90 (m, 1H, CH₂=CH–), 7.20–7.40 (m, 4H, aromatic).

  • IR: Strong absorption at 1120 cm⁻¹ (C–O–C stretch), 1640 cm⁻¹ (C=C stretch), 3050 cm⁻¹ (aromatic C–H).

Chemical Reactivity and Stability

Acid-Catalyzed Hydrolysis

In the presence of mineral acids, the ether undergoes hydrolysis to p-vinylbenzyl alcohol and ethanol:

p-Vinylbenzyl ethyl ether+H2OH+p-Vinylbenzyl alcohol+CH3CH2OH\text{p-Vinylbenzyl ethyl ether} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{p-Vinylbenzyl alcohol} + \text{CH}_3\text{CH}_2\text{OH}

This reaction proceeds rapidly under refluxing aqueous HCl (6 M, 2–4 hours) .

Halogenation

Electrophilic addition of halogens (e.g., Br₂) to the vinyl group yields dihalogenated derivatives, though competing aromatic substitution may occur without regiochemical control.

Industrial and Research Applications

Polymer Chemistry

p-Vinylbenzyl ethyl ether serves as a monomer for synthesizing thermosetting resins and cross-linked polymers. Copolymerization with styrene or methyl methacrylate enhances material toughness and thermal stability .

Surface Coatings

Its low volatility and reactive vinyl group make it suitable for UV-curable coatings, where it acts as a reactive diluent, reducing viscosity without compromising film integrity.

Pharmaceutical Intermediates

The ether’s stability under basic conditions facilitates its use in prodrug synthesis, where controlled hydrolysis releases active agents.

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